M1/M3 vs. M2 Subtype Selectivity: ~50-Fold Discrimination Compared with Non-Selective Ipratropium
Revatropate demonstrates approximately 50-fold selectivity for M1 and M3 receptor subtypes over the M2 subtype in isolated tissue preparations. In contrast, ipratropium bromide exhibits no meaningful subtype discrimination across M1, M2, and M3 receptors [1]. This selectivity profile was confirmed in vivo: in anaesthetised guinea pigs and conscious dogs, revatropate produced bronchodilation without affecting heart rate (a M2-mediated cardiac endpoint) [1]. Darifenacin, by comparison, is selective for M3 over both M2 and M1, representing a fundamentally different selectivity vector [1].
| Evidence Dimension | M1/M3 vs. M2 receptor subtype selectivity ratio |
|---|---|
| Target Compound Data | ~50-fold selectivity for M1 and M3 over M2 (guinea pig trachea and rabbit vas deferens vs. atria) |
| Comparator Or Baseline | Ipratropium: non-selective (approximately equipotent across M1/M2/M3); Darifenacin: M3-selective (5-fold affinity preference for human m3 over m1; 100-fold functional selectivity for ileum M3 over atrial M2) |
| Quantified Difference | Revatropate: ~50× M1/M3-over-M2 vs. Ipratropium: ~1× (non-selective); Darifenacin: M3-over-M2 and M3-over-M1 (different selectivity pattern, excludes M1 blockade) |
| Conditions | In vitro functional tissue assays: guinea pig trachea (M3), rabbit vas deferens (M1), guinea pig atria (M2); in vivo: anaesthetised guinea pig and conscious dog models |
Why This Matters
For procurement decisions, revatropate is the only compound among the three that simultaneously achieves M1 blockade, M3 blockade, and M2 sparing—making it irreplaceable for experiments requiring this specific receptor subtype selectivity signature.
- [1] Alabaster VA. Discovery & development of selective M3 antagonists for clinical use. Life Sciences. 1997;60(13-14):1053-1060. PMID: 9121347. View Source
